molecular formula C10H10Cl2N2O B11963020 1-Cyclopropyl-3-(3,4-dichlorophenyl)urea CAS No. 64393-09-5

1-Cyclopropyl-3-(3,4-dichlorophenyl)urea

Cat. No.: B11963020
CAS No.: 64393-09-5
M. Wt: 245.10 g/mol
InChI Key: NLYIKMDIDIXUAH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol . It is characterized by the presence of a cyclopropyl group and a dichlorophenyl group attached to a urea moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichlorophenyl isocyanate with cyclopropylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-dichlorophenyl isocyanate+cyclopropylamineThis compound\text{3,4-dichlorophenyl isocyanate} + \text{cyclopropylamine} \rightarrow \text{this compound} 3,4-dichlorophenyl isocyanate+cyclopropylamine→this compound

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(3,4-dichlorophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(3,4-dichlorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

1-Cyclopropyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

64393-09-5

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-cyclopropyl-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C10H10Cl2N2O/c11-8-4-3-7(5-9(8)12)14-10(15)13-6-1-2-6/h3-6H,1-2H2,(H2,13,14,15)

InChI Key

NLYIKMDIDIXUAH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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